1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one

概要

説明

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

Thiazoles are synthesized through condensation reactions and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine .

科学的研究の応用

Synthesis and Antiviral Research

- A study focused on synthesizing novel thiazole-based molecules containing 1,2,3-triazole moiety to combat COVID-19. The synthesis involved creating new 1,3,4-thiadiazole-1,2,3-triazole hybrids showing good docking scores against COVID-19 main protease, indicating their potential as antiviral agents (Rashdan et al., 2021).

Anticancer Agents

- Another research effort described the microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents. The bioactivity evaluation revealed promising antitumor activities against MCF-7 tumor cells, highlighting their potential in cancer therapy (Mahmoud et al., 2021).

Antimicrobial and Antifungal Activities

- Microwave-assisted synthesis of imidazo[2,1-b]thiazole derivatives showed significant antimicrobial and antimalarial activities, demonstrating the utility of thiazole derivatives in developing new antimicrobial and antimalarial agents (Vekariya et al., 2017).

Material Science

- Research on the effect of unsaturation on the absorption of ethane and ethylene in imidazolium-based ionic liquids explored how thiazole-related structures can influence solubility and interactions in materials science, providing insights into the design of new ionic liquids for gas absorption (Moura et al., 2013).

作用機序

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets . They have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, they can act as inhibitors of certain enzymes or proteins, or they can bind to specific receptors, altering their function .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways . For example, they may affect the synthesis of neurotransmitters, such as acetylcholine , or they may influence the functioning of the nervous system .

Pharmacokinetics

Thiazole derivatives are generally known for their diverse pharmacokinetic properties . Their bioavailability can be influenced by factors such as solubility, stability, and metabolic transformation .

Result of Action

Thiazole derivatives are known to produce a range of effects at the molecular and cellular level . These can include changes in enzyme activity, alterations in cellular signaling pathways, and effects on cell growth and proliferation .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

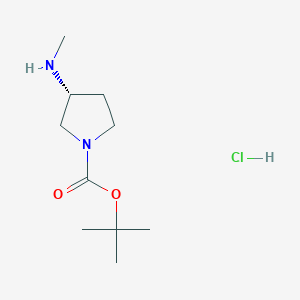

1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-4-7-9-5(2)8(11-7)6(3)10/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIFXYKPCKGAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B1523225.png)

![1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1523229.png)

![Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate](/img/structure/B1523231.png)

![2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1523232.png)

![Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1523245.png)